4-ethynylbenzoyl Chloride
Overview
Description
4-Ethynylbenzoyl Chloride is a chemical compound with the molecular formula C9H5ClO . It has a molecular weight of 164.59 g/mol . It is also known by other names such as Benzoyl chloride, 4-ethynyl- (9CI), and 4-ethynylbenzoic acid chloride .
Molecular Structure Analysis
The molecular structure of 4-ethynylbenzoyl Chloride consists of a benzene ring substituted with an ethynyl group at the 4th position and a benzoyl chloride group . The InChI representation of the molecule isInChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
. Physical And Chemical Properties Analysis
4-Ethynylbenzoyl Chloride has a molecular weight of 164.59 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its relative hydrophobicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 17.1 Ų .Scientific Research Applications
Synthesis and Polymer Modification
Polymer Synthesis and Characterization : 4-Ethynylbenzoyl chloride has been used to modify hydroxy-terminated polyarylates (HTPA) to form 4-ethynylbenzolyloxy-terminated polyarylates (ETPA), which exhibit higher glass transition temperatures and better solvent resistance compared to their linear counterparts. This is achieved by thermally reacting the terminal ethynyl groups for chain extension and crosslinking (Havens & Hergenrother, 1984).
Acetylene-Terminated Oligomers : Research on acetylene-terminated (AT) oligomers synthesized using 3-ethynylbenzoyl chloride and 4-ethynylbenzoyl chloride has shown that these materials have high melting points and excellent thermal resistance. These properties are crucial for developing materials with specific high-performance characteristics (Martinez, Abajo, & Mercier, 1993).
Improving Solvent Resistance in Polymers : In another application, hydroxy-terminated polysulfones were converted into 4-ethynylbenzoate–terminated polysulfones, improving their solvent resistance and apparent glass transition temperatures. This highlights the role of 4-ethynylbenzoyl chloride in enhancing the properties of polymers (Hergenrother, 1982).
Sensor Development and Analytical Chemistry
- Gas Sensing Applications : Ethynylated-thiourea derivatives containing 4-ethynylbenzoyl chloride have been developed for use as sensing layers in resistive-type CO2 gas sensors. These sensors demonstrate significant response to CO2, showcasing the potential of 4-ethynylbenzoyl chloride in environmental monitoring and gas detection technologies (Daud, Wahid, & Khairul, 2019).
Safety And Hazards
4-Ethynylbenzoyl Chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation during handling . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
4-ethynylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVGIJULTHHKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448729 | |
Record name | 4-ethynylbenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynylbenzoyl Chloride | |
CAS RN |
62480-31-3 | |
Record name | 4-ethynylbenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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